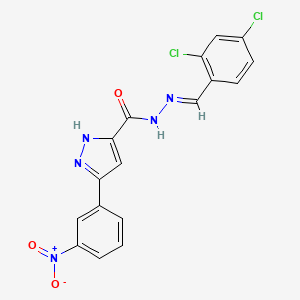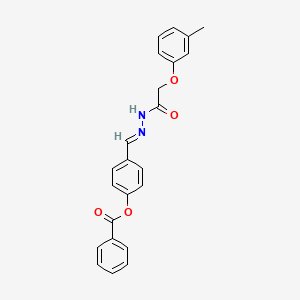![molecular formula C15H14Br3N3O3S B11981321 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide](/img/structure/B11981321.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is a complex organic compound with the molecular formula C15H14Br3N3O3S This compound is characterized by the presence of a benzamide group, a tribromoethyl group, and an aminosulfonyl aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminosulfonyl Aniline Intermediate: This step involves the sulfonation of aniline to form 4-aminosulfonylaniline.
Introduction of the Tribromoethyl Group: The next step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling Reaction: Finally, the aminosulfonyl aniline intermediate is coupled with the tribromoethyl precursor in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
化学反应分析
Types of Reactions
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tribromoethyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学研究应用
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The tribromoethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}benzamide: This compound has a similar structure but with a trichloroethyl group instead of a tribromoethyl group.
N-{1-[4-(aminosulfonyl)anilino]carbothioyl}amino-2,2,2-trichloroethyl}benzamide: This compound contains a carbothioyl group and a trichloroethyl group.
Uniqueness
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is unique due to the presence of the tribromoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where bromine atoms play a crucial role in the desired chemical transformations.
属性
分子式 |
C15H14Br3N3O3S |
|---|---|
分子量 |
556.1 g/mol |
IUPAC 名称 |
N-[2,2,2-tribromo-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H14Br3N3O3S/c16-15(17,18)14(21-13(22)10-4-2-1-3-5-10)20-11-6-8-12(9-7-11)25(19,23)24/h1-9,14,20H,(H,21,22)(H2,19,23,24) |
InChI 键 |
LDRCXSFJUTVNKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
![Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-](/img/structure/B11981242.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981243.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981245.png)

![(5Z)-3-allyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981259.png)
![5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B11981264.png)
![4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11981265.png)



![3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11981284.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[2-(1-methylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981288.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11981289.png)
